molecular formula C12H18N2O2 B2916154 1-Cyclohexyl-3-(furan-2-ylmethyl)urea CAS No. 200058-87-3

1-Cyclohexyl-3-(furan-2-ylmethyl)urea

Cat. No.: B2916154
CAS No.: 200058-87-3
M. Wt: 222.288
InChI Key: PNMBIDMHBXLQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(furan-2-ylmethyl)urea is an organic compound with the molecular formula C12H18N2O2 It is characterized by a cyclohexyl group attached to a urea moiety, which is further linked to a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(furan-2-ylmethyl)urea can be synthesized through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with furan-2-ylmethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(furan-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form cyclohexyl-3-(furan-2-ylmethyl)amine.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Cyclohexyl-3-(furan-2-ylmethyl)amine.

    Substitution: Various urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-(furan-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(furan-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and urea moiety can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

1-Cyclohexyl-3-(furan-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(thiophen-2-ylmethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

    1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a furan ring.

    1-Cyclohexyl-3-(benzyl)urea: Features a benzyl group instead of a furan-2-ylmethyl group.

The uniqueness of this compound lies in the presence of the furan ring, which imparts specific chemical and biological properties that differ from those of its analogs.

Properties

IUPAC Name

1-cyclohexyl-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMBIDMHBXLQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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